2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . This process involves five reactive centers (amide, amine, carbonyl, azide, and alkyne) and uses cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis
The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Physical and Chemical Properties Analysis
The compound “2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide” likely shares similar properties with its related compounds. For instance, 2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has a predicted boiling point of 426.3±45.0 °C, a predicted density of 1.30±0.1 g/cm3, and a predicted pKa of 9.25±0.20 .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
One study focused on the synthesis and characterization of pyrazole-acetamide derivatives, which were used to create Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, as determined by various in vitro assays. This research highlights the potential of pyrazole-acetamide derivatives in synthesizing coordination complexes with biological activity, suggesting a similar application could be explored for the compound (Chkirate et al., 2019).
Antimicrobial Activities
Another study synthesized novel thiazole derivatives incorporating the pyrazole moiety. These compounds were tested for their antimicrobial activities against a range of bacterial and fungal species. The findings indicate that pyrazole-acetamide derivatives can serve as effective antimicrobial agents, suggesting that the compound may also possess similar properties if tested (Saravanan et al., 2010).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
Research on heterocyclic derivatives, including pyrazole and oxadiazole, explored their pharmacological potentials. The study found that these compounds showed antioxidant, analgesic, and anti-inflammatory actions. This suggests that pyrazole-acetamide derivatives could be investigated for these pharmacological activities, opening avenues for their application in developing new therapeutic agents (Faheem, 2018).
Cytotoxic Activity Against Cancer Cell Lines
Another study involving the synthesis of pyrazol-1-yl acetamide derivatives tested their anticancer activity on 60 cancer cell lines. One compound, in particular, showed appreciable cancer cell growth inhibition against several cancer cell lines. This research indicates the potential for pyrazole-acetamide derivatives in cancer research, suggesting an area of application for the compound of interest (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-32-18-8-6-17(7-9-18)19-14-21-24(30)27(11-12-28(21)26-19)15-23(29)25-20-13-16(2)5-10-22(20)31-3/h5-14H,4,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEQBBUXYDHCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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